molecular formula C15H10Cl2N2O B3124658 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone CAS No. 320417-77-4

4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone

Cat. No. B3124658
CAS RN: 320417-77-4
M. Wt: 305.2 g/mol
InChI Key: ZDMWDTNIEOVGRF-UHFFFAOYSA-N
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Description

The compound appears to contain a phthalazinone group and a 2,4-dichlorobenzyl group. Phthalazinone is a heterocyclic compound that consists of a two nitrogen atoms and a carbonyl group. The 2,4-dichlorobenzyl group is a benzyl group substituted with two chlorine atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the chlorine atoms might make the benzyl group more reactive .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence of the chlorine atoms and the phthalazinone ring .

Scientific Research Applications

Synthetic Routes for Phthalazinone Derivatives

Phthalazinone derivatives, such as 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone, serve as key building blocks in organic chemistry for the synthesis of new heterocyclic compounds. These compounds have significant applications in medicinal chemistry due to their potential to induce desired pharmacological responses. Singh and Kumar (2019) discuss different synthetic routes for the preparation of substituted phthalazine derivatives, highlighting their utility in the development of new molecules for pharmaceutical research (Singh & Kumar, 2019).

Potential Therapeutic Applications

Although the specific therapeutic applications of 4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone were not directly identified in the literature search, the broader class of phthalazinone and related heterocyclic compounds have been studied for their biological activities. These activities include antibacterial, antituberculous, antimycotic, anthelmintic, molluscocidal, neuroleptic, analgesic, and anti-inflammatory properties. Such diverse biological activities suggest the potential for these compounds to be developed into drugs for various diseases (Waisser & Kubicová, 1993).

Bioactive Marker Research

In the context of bioactive markers and oxidative stress, compounds structurally related to phthalazinones, such as 4-hydroxynonenal, have been investigated for their role as bioactive markers of pathophysiological processes. Žarković (2003) emphasizes the importance of such compounds in understanding the molecular mechanisms underlying various diseases, including Alzheimer's disease, and their potential as signaling molecules in genomics and proteomics research (Žarković, 2003).

Environmental and Health Implications

Research on phthalate esters, which share a functional group similarity with phthalazinones, has explored their environmental presence and potential health risks. Studies on phthalate esters emphasize the importance of understanding the environmental fate, accumulation, and exposure impacts of these compounds. Islam et al. (2017) discuss the environmental and eco-toxicological effects of phthalate esters, indicating the need for further research on their long-term impacts on human health and ecosystems (Islam et al., 2017).

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be studied for its potential use in medicine, chemistry, or other fields .

properties

IUPAC Name

4-[(2,4-dichlorophenyl)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-10-6-5-9(13(17)8-10)7-14-11-3-1-2-4-12(11)15(20)19-18-14/h1-6,8H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDMWDTNIEOVGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901229670
Record name 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-dichlorobenzyl)-1(2H)-phthalazinone

CAS RN

320417-77-4
Record name 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=320417-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,4-Dichlorophenyl)methyl]-1(2H)-phthalazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901229670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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